molecular formula C7H6N4O2 B2987648 5-methyl-4-nitro-1H-1,2,3-benzotriazole CAS No. 31995-60-5

5-methyl-4-nitro-1H-1,2,3-benzotriazole

Cat. No. B2987648
CAS RN: 31995-60-5
M. Wt: 178.151
InChI Key: YVEWJXYTEMEKTG-UHFFFAOYSA-N
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Description

5-Methyl-1H-benzotriazole is a heterocyclic organic chemical . It is an active component of aircraft deicing and anti-icing fluid . The compound has excellent anti-corrosive properties due to the presence of three ammoniacal nitrogen atoms . It is also used in the synthesis of intermediates for APIs .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazoles are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, etc . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .


Physical And Chemical Properties Analysis

4(or 5)-Methyl-1H-benzotriazole is a light brown to beige solid at ambient temperatures . The chemical has a slight odor and is sold in pellet form .

Scientific Research Applications

Copper Corrosion Inhibition

5-Methyl-4-nitro-1H-1,2,3-benzotriazole has been studied for its role in inhibiting copper corrosion. Research indicates that protective films of cuprous complex polymers, including those involving benzotriazole and its derivatives (like 5-methyl-4-nitro-1H-1,2,3-benzotriazole), form on the copper surface under certain conditions, significantly influencing the efficiency of corrosion inhibition (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Synthesis and Chemical Reactions

The compound is also involved in various chemical reactions and syntheses. For example, it reacts with diethyl ethoxymethylenemalonate by ethylation and through Michael addition, yielding specific isomeric esters. These reactions highlight its versatility in synthetic organic chemistry (Sanna, Carta, Paglietti, Bacchi, & Pelizzi, 1997).

Environmental Studies

Studies have also focused on the environmental aspects of benzotriazoles, including 5-methyl-4-nitro-1H-1,2,3-benzotriazole. These compounds are commonly used as corrosion inhibitors in industrial and household applications, leading to their presence as micropollutants in aquatic environments. Research on their elimination in wastewater treatment plants and their persistence in natural waters is crucial for understanding their environmental impact (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Energetic Material Applications

Furthermore, the energetic material applications of benzotriazole derivatives, including nitro variants, have been explored. These compounds are synthesized and characterized for their potential in high-energy materials applications, which is significant for advancements in materials science and engineering (Srinivas, Ghule, Tewari, & Muralidharan, 2012).

Safety And Hazards

Inhaling 4(or 5)-methyl-1H-benzotriazole may be irritating to the upper respiratory tract with symptoms of coughing, sore throat, and runny nose . It may be harmful if swallowed, with symptoms of ingestion including abdominal pain, nausea, vomiting, and diarrhea .

Future Directions

Advanced oxidation processes (AOPs) can not only effectively remove Benzotriazoles from water but also reduce their toxic effects on aquatic organisms . This suggests a potential future direction for managing the environmental impact of these chemicals .

properties

IUPAC Name

5-methyl-4-nitro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-5-6(9-10-8-5)7(4)11(12)13/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEWJXYTEMEKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNN=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-nitro-1H-1,2,3-benzotriazole

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